1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine is a heterocyclic compound that features both a cinnoline and an azetidine ring
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-9-6-15(7-9)11-5-8-3-1-2-4-10(8)13-14-11/h5,9H,1-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDQPXXBTRAERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine typically involves the formation of the cinnoline ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed to construct the cinnoline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the cinnoline ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can lead to partially or fully reduced cinnoline derivatives.
Scientific Research Applications
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Quinoline Derivatives: These compounds also contain nitrogen in their ring structure and have various medicinal applications.
Uniqueness
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine is unique due to the combination of the cinnoline and azetidine rings, which may confer distinct chemical and biological properties compared to other heterocyclic compounds.
Biological Activity
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)azetidin-3-amine is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The compound can be derived from the condensation of appropriate precursors leading to the formation of the azetidine ring fused with the tetrahydrocinnoline moiety. Specific synthetic pathways may include:
- Formation of Tetrahydrocinnoline : This can be achieved through cyclization reactions involving substituted phenyl and amine derivatives.
- Azetidine Formation : The azetidine structure can be synthesized via nucleophilic substitution reactions or through ring-closing reactions involving amines.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines with IC50 values ranging from 0.018 µM to 2 µM .
- Mechanism of Action : It has been suggested that the compound may inhibit key enzymes involved in purine biosynthesis, which is critical for cancer cell proliferation .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor:
- Dihydrofolate Reductase (DHFR) : While not primarily a DHFR inhibitor like some related compounds, it exhibits cytotoxicity through alternative pathways .
- Glycinamide Ribonucleotide Transformylase (GAR-TFase) : Inhibition of this enzyme was noted with an IC50 value of 20 nM in cultured cells .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- P388 Leukemia Model : In vivo studies demonstrated moderate activity against P388 leukemia, suggesting potential for further development as an anticancer agent .
- Cell Culture Toxicity Studies : Various derivatives were tested for toxicity reversal and enzyme inhibition in cultured cells, providing insights into their safety profiles and efficacy .
Data Summary
| Property | Value/Observation |
|---|---|
| IC50 (Anticancer Activity) | 0.018 µM - 2 µM |
| Key Enzyme Target | GAR-TFase |
| Inhibition IC50 (GAR-TFase) | 20 nM |
| In vivo Efficacy | Moderate activity against P388 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
